molecular formula C16H12N4O6S B3017702 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide CAS No. 301235-70-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

Cat. No. B3017702
CAS RN: 301235-70-1
M. Wt: 388.35
InChI Key: CRGVAIWRSHTTDP-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a compound that appears to be related to the class of polynitroaromatic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which focuses on the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones and their derivatives from 2-benzylthio-4,6-dinitrobenzamides .

Synthesis Analysis

The synthesis of related compounds, such as 4,6-dinitro-1,2-benzisothiazol-3-ones, involves the cyclization of 2-benzylthio-4,6-dinitrobenzamides using thionyl chloride (SO2Cl2) in dichloromethane (CH2Cl2) at room temperature . This process may be relevant to the synthesis of this compound, as it suggests a possible route for introducing the benzothiazol moiety into the molecule. However, the specific details of synthesizing the exact compound would require further investigation.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzothiazole ring system with an ethoxy substituent at the 6-position and a dinitrobenzamide moiety. The presence of nitro groups and the benzothiazole ring suggests potential for interesting electronic and steric properties, which could influence the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as 4,6-dinitro-1,2-benzisothiazol-3-ones, include alkylation, oxidation, and chlorination . Alkylation of these heterocycles is nonregioselective, leading to a mixture of O- and N-alkylated products. Oxidation can result in the formation of S-oxides and S,S-dioxides, or even ring opening in the case of methoxy derivatives. Chlorination with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) yields 3-chloroisothiazoles. These reactions could potentially be applied to this compound to modify its structure and properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, we can infer that the compound would exhibit characteristics typical of polynitroaromatic compounds. These might include high melting points, potential for explosive behavior under certain conditions, and strong electron-withdrawing effects from the nitro groups. The benzothiazole ring could contribute to the compound's photophysical properties, making it potentially useful in optical materials or as a fluorescent probe .

Scientific Research Applications

Enhancement of Physical Performance

A study conducted by Цублова et al. (2015) found that certain derivatives of 2-animo-6-ethoxybenzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl) acetamide, enhance physical performance in mice.

Synthesis and Chemical Properties

Research by Zlotin et al. (2000) focused on the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones from 2-benzylthio-4,6-dinitrobenzamides, which highlights the chemical properties and synthetic applications of benzothiazole derivatives.

Cytotoxic and Antimicrobial Activities

Nam et al. (2010) synthesized benzothiazole derivatives and evaluated them for cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines, while others showed moderate antibacterial effects.

Antimicrobial Activity of Pyridine Derivatives

The antimicrobial activity of pyridine derivatives related to benzothiazoles was studied by Patel et al. (2011), revealing variable and modest activity against bacteria and fungi.

Biological Activity of Benzothiazole Derivatives

Mithlesh et al. (2010) synthesized 1,4-dihydropyridines containing benzothiazole moiety and tested them for various biological activities, including antibacterial, antifungal, acaricidal, and antifeedant activities.

Antiproliferative and Apoptotic Activities

A study by Corbo et al. (2016) on N-1,3-benzothiazol-2-ylbenzamide derivatives found them to have antiproliferative activity against cancer cell lines, with some showing proapoptotic effects.

Corrosion Inhibition

Research by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating their effectiveness and stability in acidic environments.

Safety and Hazards

Sigma-Aldrich sells “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide” as-is and makes no representation or warranty with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-2-26-10-4-6-12-14(8-10)27-16(17-12)18-15(21)11-5-3-9(19(22)23)7-13(11)20(24)25/h3-8H,2H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVAIWRSHTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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